REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2SC(NCCF)=N[C:6]=2[CH:14]=1.[CH3:15][N:16](C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)[C:17](=[O:23])[O:18]C(C)(C)C.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:6]1([O:23][C:17](=[O:18])[NH:16][CH3:15])[CH:5]=[CH:4][CH:3]=[CH:2][CH:14]=1 |f:2.3.4,^1:60,62,81,100|
|
Name
|
5-Bromo-N-(2-fluoroethyl)benzo[d]thiazol-2-amine
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(N=C(S2)NCCF)C1
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
CN(C(OC(C)(C)C)=O)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
11 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
WASH
|
Details
|
washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified with silica chromatography (5% to 50% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC(NC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 198.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |